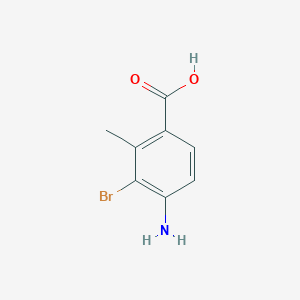

4-Amino-3-bromo-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

4-amino-3-bromo-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

NFLZJYUIANIVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Bromo 2 Methylbenzoic Acid and Its Precursors

Strategies for Aromatic Bromination and Amination.

The introduction of bromine and amino groups onto the aromatic ring is a critical aspect of the synthesis of 4-Amino-3-bromo-2-methylbenzoic acid. The timing and method of these introductions are dictated by the directing effects of the substituents already present on the ring.

Direct bromination of an existing substituted benzoic acid derivative is a common strategy. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring.

One plausible precursor for direct bromination is 4-amino-2-methylbenzoic acid. The amino group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The carboxylic acid group is a meta-director. In this case, the powerful activating effect of the amino group would likely direct the incoming electrophile (bromine) to the positions ortho to it, which are positions 3 and 5. Position 3 is sterically less hindered than position 5 (which is flanked by the methyl and carboxylic acid groups), making it the more probable site of bromination. Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) or N-Bromosuccinimide (NBS).

Alternatively, bromination can be performed on a precursor where the amino group is present in a protected form, such as a nitro group. For instance, the bromination of 4-nitro-2-methylbenzoic acid would be directed by the existing substituents. The nitro group is a strong deactivating meta-director, while the methyl group is an ortho-, para-director and the carboxylic acid is a meta-director. The directing effects of the methyl and carboxylic acid groups would favor bromination at position 3 or 5. Given the deactivating nature of the nitro and carboxylic acid groups, forcing conditions, such as using N-Bromosuccinimide in concentrated sulfuric acid, may be necessary to achieve bromination. manac-inc.co.jp A similar reaction, the bromination of p-nitrotoluene with bromine and iron powder, yields 2-bromo-4-nitrotoluene, suggesting that bromination ortho to the methyl group is a feasible pathway. orgsyn.org

| Reagent | Typical Conditions | Substrate Type |

|---|---|---|

| Br₂/FeBr₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Activated and moderately deactivated aromatic rings |

| N-Bromosuccinimide (NBS) | Inert solvent, often with a radical initiator for benzylic bromination, or in strong acid for aromatic bromination of deactivated rings | Activated aromatic rings, allylic and benzylic positions, and deactivated aromatic rings (with strong acid) |

Reductive amination, in the context of synthesizing aromatic amines, typically refers to the reduction of a nitro group to an amino group. This is a highly reliable and widely used transformation in organic synthesis. A key precursor for this approach would be a bromo-nitro-methylbenzoic acid derivative.

For instance, if 3-bromo-4-nitro-2-methylbenzoic acid is synthesized, the nitro group can be selectively reduced to an amino group without affecting the bromine or carboxylic acid functionalities. A variety of reducing agents can be employed for this purpose. A classic method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another common and often cleaner method is catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent that can be used for the reduction of nitroarenes.

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For example, catalytic hydrogenation is often performed under milder conditions than metal/acid reductions.

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sn/HCl or Fe/HCl | Aqueous acidic medium, often with heating | Classic and effective, but can generate metallic waste. |

| H₂/Pd-C | Atmospheric or elevated pressure of hydrogen gas, in a solvent like ethanol (B145695) or ethyl acetate | Clean reaction with water as the only byproduct. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | A milder alternative to metal/acid reductions. |

| Tin(II) chloride (SnCl₂) | Acidic solution (e.g., HCl) | A common laboratory-scale reducing agent for nitro groups. sciencemadness.org |

Carboxylic Acid Functionalization and Esterification Techniques.

The carboxylic acid group in this compound can be modified, most commonly through esterification, to protect it during subsequent reactions or to alter the physical properties of the molecule.

The direct esterification of this compound can be achieved through several methods. The Fischer esterification is a classic and straightforward approach, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govgoogle.com The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

For example, to synthesize the methyl ester, this compound would be refluxed in methanol with a catalytic amount of sulfuric acid.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. This method is often preferred when the substrate is sensitive to the harsh conditions of Fischer esterification.

If the carboxylic acid group has been esterified for protection or other synthetic purposes, it can be readily regenerated through hydrolysis. Base-catalyzed hydrolysis, or saponification, is the most common method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction produces the carboxylate salt, which is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the carboxylic acid.

Acid-catalyzed hydrolysis is also possible but is a reversible process and generally slower than base-catalyzed hydrolysis. It involves heating the ester in an aqueous solution containing a strong acid.

Multi-Step Convergent and Divergent Synthetic Routes.

The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a linear sequence of reactions or through more complex convergent or divergent strategies.

A potential linear synthetic route could commence with a readily available starting material like 2-methylbenzoic acid. The sequence of reactions would be crucial to ensure the correct placement of the substituents. A plausible route is as follows:

Nitration of 2-methylbenzoic acid to introduce a nitro group. The methyl and carboxylic acid groups would direct the nitration to the 4-position, yielding 4-nitro-2-methylbenzoic acid.

Bromination of 4-nitro-2-methylbenzoic acid. As discussed earlier, this would likely place the bromine at the 3-position.

Reduction of the nitro group in the resulting 3-bromo-4-nitro-2-methylbenzoic acid to an amino group, yielding the final product, this compound.

A divergent synthesis approach could involve the synthesis of a key intermediate that can then be used to create a library of related compounds. For example, after the synthesis of 3-bromo-4-nitro-2-methylbenzoic acid, one portion could be reduced to the target compound, while another portion could undergo other transformations of the nitro group or the carboxylic acid, leading to a variety of derivatives.

Sequential Halogenation, Amination, and Alkylation Strategies

The synthesis of this compound can be achieved through a logical sequence of electrophilic aromatic substitution and functional group manipulations. A common approach involves the modification of readily available precursors like 2-methylbenzoic acid or 4-amino-2-methylbenzoic acid.

One reported method for a similar compound, 4-Amino-3-bromobenzoic acid, starts from 4-aminobenzoic acid. nih.govresearchgate.net This precursor is subjected to bromination using a combination of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.govresearchgate.net This direct bromination ortho to the activating amino group provides a straightforward route.

A plausible multi-step pathway starting from a different precursor, such as o-toluidine (B26562), involves an initial protection of the amino group, for instance by acylation with butyryl chloride to form N-butyryl-2-methylaniline. google.com This is followed by regioselective bromination at the para position relative to the activating N-acyl group to yield N-(4-bromo-2-methylphenyl)butanamide. google.com Subsequent introduction of the carboxylic acid group can then be achieved.

Another general strategy for substituted benzoic acids begins with the functionalization of a simpler aromatic hydrocarbon. quora.com For example, a synthetic sequence could start with toluene. The key steps would be nitration, bromination, and oxidation of the methyl group, followed by the reduction of the nitro group. The order of these reactions is critical to ensure the correct substitution pattern due to the directing effects of the substituents.

Key Synthetic Transformations:

| Step | Transformation | Reagents | Purpose |

| Nitration | Introduction of a nitro group (-NO₂) | HNO₃/H₂SO₄ | The nitro group is a precursor to the amino group and acts as a meta-director. |

| Bromination | Introduction of a bromo group (-Br) | Br₂/FeBr₃ or H₂O₂/NH₄Br | Adds the bromo substituent to the aromatic ring. nih.govquora.com |

| Oxidation | Conversion of a methyl group to a carboxyl group | KMnO₄ or other strong oxidants | Forms the benzoic acid functionality. quora.com |

| Reduction | Conversion of a nitro group to an amino group | Fe/HCl, SnCl₂, or catalytic hydrogenation | Creates the final amino group. google.com |

| Acylation | Protection of an amino group | e.g., Butyryl chloride | Protects the amine and modifies its directing effect during subsequent steps. google.com |

Utilization of Diazonium Salts as Synthetic Intermediates

Aryl diazonium salts are highly versatile intermediates in the synthesis of substituted aromatic compounds. libretexts.org They are typically prepared from primary aromatic amines by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–10 °C). google.comlibretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles. libretexts.org

This strategy is particularly useful for introducing substituents that are difficult to add via direct electrophilic substitution. The Sandmeyer reaction, which uses copper(I) salts (e.g., CuBr, CuCl), is a classic method for replacing the diazonium group with a halogen. libretexts.org

Synthetic Applications of Diazonium Salts:

| Reaction | Reagents | Product |

| Sandmeyer Reaction (Bromination) | CuBr/HBr | Aryl Bromide |

| Sandmeyer Reaction (Chlorination) | CuCl/HCl | Aryl Chloride |

| Schiemann Reaction | HBF₄, then heat | Aryl Fluoride |

| Iodination | KI | Aryl Iodide |

| Hydroxylation | H₂O, heat | Phenol |

| Deamination (Reduction) | H₃PO₂ | Arene (H replaces N₂⁺) |

Data sourced from Chemistry LibreTexts. libretexts.org

In the context of synthesizing precursors for this compound, one could envision a route starting with an appropriately substituted aniline (B41778). For instance, 3-amino-2-methylbenzoic acid could be diazotized and subsequently treated with a copper(I) bromide solution to introduce the bromine atom at the 3-position. google.com Careful control of reaction conditions such as temperature and pH is crucial, as competing side reactions like hydroxylation can occur, especially with aminobenzoic acids. scirp.orgscirp.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided powerful tools for constructing complex molecules from simple precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For derivatives of this compound, the bromine atom at the 3-position serves as an effective "handle" for these transformations. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of aryl, alkenyl, or alkynyl groups at this position.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is widely used in the pharmaceutical industry. researchgate.net A derivative of this compound could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate a library of 3-aryl substituted compounds. mdpi.com Another example involves the palladium-catalyzed reaction of a bromo-benzoate intermediate with potassium vinyltrifluoroborate to introduce a vinyl group. google.com

Furthermore, palladium catalysis can be used for carbonylation reactions. For instance, N-(4-bromo-2-methylphenyl)butanamide, a precursor, can be converted to the corresponding methyl benzoate (B1203000) ester by reacting it with carbon monoxide and methanol in the presence of a palladium catalyst. google.com This reaction effectively transforms the aryl-bromide bond into an aryl-ester bond.

Examples of Palladium-Catalyzed Reactions for Derivative Synthesis:

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Aryl-Aryl (C-C) |

| Heck | Aryl Bromide + Alkene | Pd(OAc)₂ / Base | Aryl-Alkene (C-C) |

| Sonogashira | Aryl Bromide + Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst / Base | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig | Aryl Bromide + Amine/Imine | Pd catalyst / Bulky Phosphine (B1218219) Ligand / Base | Aryl-Nitrogen (C-N) |

| Carbonylation | Aryl Bromide + CO + Alcohol | Pd catalyst / Base | Aryl-Ester (C-C) |

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are effective catalysts for modifying benzoic acid derivatives, often through C-H bond activation. bohrium.com This approach allows for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

The carboxyl group in benzoic acids can act as a directing group, guiding the metal catalyst to functionalize the ortho C-H bonds. bohrium.com

Ruthenium(II) catalysts can enable the annulative coupling of benzoic acids with partners like alkynes or alkenes to construct fused-ring systems such as phthalides and isocoumarins. researchgate.net

Iridium catalysts have been used for the ortho-arylation of benzoic acids using arenediazonium salts, providing a route to biaryl-2-carboxylic acids. nih.gov

Rhodium(III) catalysts can facilitate the cascade cyclization of benzoic acids with isocyanates to form N-substituted phthalimides through ortho C-H amidation. researchgate.net

These transformations showcase the potential for creating complex derivatives by leveraging the inherent reactivity of the benzoic acid core under transition metal catalysis.

Green Chemistry Principles and Sustainable Synthesis of Aromatic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A key focus is the selection of solvents, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation. rsc.org

Solvent Selection and Optimization for Environmentally Benign Syntheses

The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable, all while facilitating an efficient chemical reaction. rsc.org Traditional organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., benzene), and polar aprotic solvents (e.g., DMF, NMP) are being replaced due to their toxicity and environmental persistence. whiterose.ac.uktandfonline.com

In the synthesis of aromatic acids and their intermediates, there is a significant opportunity to employ greener solvents. For example, Sandmeyer reactions, used to convert diazonium salts, are often performed in aqueous solutions, which is an environmentally benign choice. scirp.org Suzuki coupling reactions can also be run effectively in aqueous-organic mixtures, such as aqueous methanol, reducing the reliance on purely organic media. tandfonline.com

The pharmaceutical industry has developed solvent selection guides that rank common solvents based on safety, health, and environmental (SHE) criteria. This allows chemists to make more informed decisions to minimize environmental impact. nih.gov

Green Solvent Selection Guide:

| Problematic Solvents | Preferable Alternatives | Rationale for Change |

| Benzene (B151609) | Toluene, Heptane | Benzene is a known carcinogen. whiterose.ac.uk |

| Chloroform, Dichloromethane (DCM) | Ethyl Acetate, 2-MeTHF | Chlorinated solvents are toxic and environmentally persistent. whiterose.ac.uk |

| Diethyl Ether, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Ethers can form explosive peroxides; dioxane is a suspected carcinogen. whiterose.ac.uk |

| Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Acetonitrile, Dimethyl Sulfoxide (DMSO) | DMF and NMP have reproductive toxicity concerns. whiterose.ac.uk |

| Hexane | Heptane | Hexane is more toxic than other similar alkanes. whiterose.ac.uk |

By optimizing solvent selection, chemical syntheses can become safer, more sustainable, and more cost-effective without compromising efficiency.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts generated. wikipedia.org In multi-step syntheses, such as those required for complex molecules like this compound, maximizing atom economy at each step is crucial for minimizing waste and improving sustainability. nih.govnumberanalytics.com

A likely synthetic pathway to this compound could involve the bromination of a precursor such as 4-amino-2-methylbenzoic acid. The choice of brominating agent significantly impacts the atom economy of this key step. A comparison of potential bromination methods highlights these differences.

Table 1: Comparison of Theoretical Atom Economy for the Bromination of 4-Amino-2-methylbenzoic Acid

| Brominating Agent/System | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | C₈H₉NO₂ + Br₂ | C₈H₈BrNO₂ | HBr | 64.4% |

| N-Bromosuccinimide (NBS) | C₈H₉NO₂ + C₄H₄BrNO₂ | C₈H₈BrNO₂ | C₄H₅NO₂ (Succinimide) | 56.1% |

| HBr/H₂O₂ | C₈H₉NO₂ + HBr + H₂O₂ | C₈H₈BrNO₂ | 2 H₂O | 83.3% |

Note: Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%. Calculations are based on the direct reaction for the bromination step.

As illustrated in the table, traditional bromination with molecular bromine (Br₂) results in the formation of hydrogen bromide (HBr) as a stoichiometric byproduct, significantly reducing the atom economy. japsr.in The use of N-Bromosuccinimide (NBS), another common brominating agent, is even less atom-economical due to the generation of succinimide (B58015) as a high-molecular-weight byproduct. nih.gov In contrast, oxidative bromination using a combination of hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂) presents a more atom-economical alternative. researchgate.net In this system, the only byproduct is water, leading to a much higher theoretical atom economy. researchgate.net

Beyond atom economy, reaction efficiency is determined by the chemical yield, selectivity (chemo-, regio-, and diastereoselectivity), and reaction conditions. nih.gov For the synthesis of this compound, achieving high regioselectivity during the bromination step is critical to ensure the bromine atom is introduced at the correct position (C3) ortho to the amino group and meta to the carboxylic acid group. The powerful ortho-, para-directing effect of the amino group must be controlled to prevent the formation of other isomers. japsr.in

Process Scale-Up and Industrial Feasibility of this compound Production

The transition from a laboratory-scale synthesis to industrial production introduces numerous challenges related to safety, cost, equipment, and process control. The industrial feasibility of producing this compound depends on developing a robust, scalable, and cost-effective manufacturing process.

A potential industrial synthesis route, extrapolated from processes for similar molecules, could start from o-toluidine. google.com This process might involve acylation to protect the amino group, followed by bromination, and finally carboxylation. Each of these steps presents specific scale-up challenges. For instance, a patented process for a related compound involves reacting o-toluidine with butyryl chloride, followed by bromination, and then a palladium-catalyzed reaction with carbon monoxide and methanol. google.com

Key considerations for the industrial scale-up of this compound production are summarized below.

Table 2: Key Challenges and Considerations for Industrial Scale-Up

| Stage | Challenge | Industrial Consideration & Mitigation Strategy |

|---|---|---|

| Raw Material Sourcing | Cost and Purity | Sourcing high-purity precursors like 2-methylbenzoic acid or o-toluidine from reliable suppliers. Establishing quality control specifications for incoming materials. |

| Reaction Control | Exothermic Reactions | Bromination is often highly exothermic. Industrial reactors must have efficient heat exchange systems (e.g., cooling jackets, internal coils) and emergency quenching capabilities to prevent thermal runaways. Metered addition of reagents is crucial for temperature control. google.com |

| Solvent Handling | Volume, Recovery, and Waste | Minimizing solvent volume by running reactions at higher concentrations. Implementing solvent recovery and recycling systems via distillation to reduce costs and environmental impact. google.com |

| Reagent Handling | Corrosive & Hazardous Materials | Use of corrosive materials like bromine or HBr requires specialized equipment (e.g., glass-lined or Hastelloy reactors). Engineered controls and personal protective equipment (PPE) are necessary to ensure worker safety. |

| Product Isolation & Purification | Efficiency and Purity | At scale, chromatography is often impractical. Methods like crystallization, filtration, and drying are preferred. Optimizing crystallization conditions (solvent, temperature profile) is critical to achieve the desired product purity and crystal form. |

| Waste Management | Environmental Compliance | Treatment of waste streams containing byproducts (e.g., HBr) and residual reagents is required. Neutralization of acidic streams and compliance with environmental discharge regulations are essential. |

The choice of reagents and reaction pathways has a profound impact on industrial feasibility. For example, while a process using HBr/H₂O₂ is more atom-economical, the handling of hydrogen peroxide at high concentrations on a large scale presents its own safety challenges. researchgate.net Similarly, catalytic reactions, such as a palladium-catalyzed carbonylation, are highly efficient but require catalyst recovery and recycling steps to be economically viable, and carry the risk of product contamination with residual metal. google.comgoogle.com Therefore, a successful industrial process requires a holistic optimization of chemical efficiency, operational safety, environmental impact, and economic viability.

Reactivity and Reaction Mechanisms of 4 Amino 3 Bromo 2 Methylbenzoic Acid

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide functionality of 4-Amino-3-bromo-2-methylbenzoic acid is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are particularly relevant.

In a typical Suzuki-Miyaura coupling , the aryl bromide can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, replacing the bromine atom. The presence of both electron-donating (amino, methyl) and electron-withdrawing (carboxyl) groups can influence the efficiency of the oxidative addition step, which is often rate-determining.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The regioselectivity of the alkene addition can be influenced by the steric and electronic nature of the substituents on both the aryl halide and the alkene.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This provides a route to synthesize more complex aniline (B41778) derivatives.

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar'-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl Compound |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | Substituted Alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOt-Bu) | Aryl Amine |

Detailed research on similarly substituted bromobenzoic acids shows that these couplings are generally high-yielding, although the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized to account for the influence of the other functional groups. nih.gov

Direct nucleophilic aromatic substitution (SNAr) of the bromide atom in this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex. In this molecule, the strong electron-donating amino group and the methyl group deactivate the ring towards nucleophilic attack, making traditional SNAr reactions difficult.

However, nucleophilic substitution can be achieved under specific conditions, such as through copper-catalyzed processes, often referred to as Ullmann-type reactions. For instance, copper-catalyzed amination can be employed to replace the bromide with another amino group, although this requires careful control of reaction conditions to avoid side reactions involving the existing amino and carboxylic acid functions. nih.gov Such reactions proceed through a different mechanism than the SNAr pathway and are less dependent on the electronic nature of the ring substituents.

Transformations Involving the Amino Group

The primary aromatic amino group is a versatile functional handle, acting as a nucleophile, a base, and a precursor for diazonium salts.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles. A common transformation is acylation, the reaction with an acylating agent like an acid chloride or an acid anhydride (B1165640), to form a stable amide. byjus.com This reaction, often performed in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the acid byproduct, is typically high-yielding. byjus.com

For example, reaction with acetyl chloride or acetic anhydride would yield 4-(acetylamino)-3-bromo-2-methylbenzoic acid. nih.gov This transformation is often used as a protecting strategy for the amino group to prevent its interference in subsequent reactions or to modulate the electronic properties of the aromatic ring. The resulting amide is less activating and more sterically hindered than the original amino group.

Table 2: Examples of Acylation Reactions

| Acylating Agent | Reagent Name | Product Functional Group |

| Acid Chloride | Acetyl chloride (CH₃COCl) | Acetamide |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Acetamide |

| Acid Chloride | Benzoyl chloride (C₆H₅COCl) | Benzamide |

Diazotization and Subsequent Reactions

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to form a diazonium salt. byjus.comlearncbse.in This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, making it one of the most powerful transformations in aromatic chemistry.

Subsequent reactions of the diazonium salt of this compound could include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce a fluorine atom.

Hydrolysis: Gently heating the diazonium salt solution in water to introduce a hydroxyl group.

These reactions provide a pathway to a diverse range of substituted 2-methyl-3-bromobenzoic acid derivatives that would be difficult to synthesize through direct electrophilic aromatic substitution. Research on aminobenzoic acids confirms that they readily form diazonium salts which can be converted to other important platform chemicals. scirp.orgscirp.org

Table 3: Common Transformations via Diazonium Salts

| Reagent(s) | Introduced Group | Reaction Name |

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, Δ | -F | Schiemann |

| KI | -I | Substitution |

Formation of Schiff Bases and Related Imines

The primary amino group can undergo a condensation reaction with an aldehyde or a ketone to form an imine, commonly known as a Schiff base. asianpubs.orginternationaljournalcorner.com The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. asianpubs.orgrjptonline.org

The formation of Schiff bases from derivatives of 4-aminobenzoic acid is well-documented. asianpubs.orgrjptonline.orgresearchgate.net The reaction is generally reversible, and the position of the equilibrium can be controlled by removing water as it is formed. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of imine derivatives. These compounds are significant in coordination chemistry and material science. researchgate.netnih.gov The electron-withdrawing nature of the carboxylic acid group in the parent molecule can decrease the nucleophilicity of the amino group, potentially slowing the reaction rate compared to simpler anilines. asianpubs.org

Table 4: Schiff Base Formation Examples

| Carbonyl Compound | Compound Type | Product Name (General) |

| Benzaldehyde | Aromatic Aldehyde | (E)-4-(((phenyl)methylidene)amino)-3-bromo-2-methylbenzoic acid |

| Salicylaldehyde | Aromatic Aldehyde | (E)-4-(((2-hydroxyphenyl)methylidene)amino)-3-bromo-2-methylbenzoic acid |

| Acetone | Aliphatic Ketone | 4-((propan-2-ylidene)amino)-3-bromo-2-methylbenzoic acid |

| Cyclohexanone | Cyclic Ketone | 4-((cyclohexylidene)amino)-3-bromo-2-methylbenzoic acid |

Reactions at the Carboxylic Acid Functionality.

The carboxylic acid group is a primary site of reactivity in this compound, enabling a variety of chemical transformations. These reactions are fundamental to its use as an intermediate in the synthesis of more complex molecules.

Esterification and Amidation.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, in a related compound, 4-bromo-2-methylbenzoic acid, esterification is achieved by dissolving it in an alcohol like methanol (B129727) and using sulfuric acid as a catalyst to produce the corresponding methyl ester. google.com This acid-catalyzed reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Amidation involves the reaction of the carboxylic acid, or more commonly its activated form (like an acyl chloride), with an amine. While direct reaction with an amine is possible, it often requires high temperatures. A more common laboratory and industrial approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride, which then readily reacts with an amine to form the amide. wikipedia.org For example, the synthesis of N-butyryl-4-amino-3-methylbenzoate involves the reaction of the corresponding amine with butyryl chloride. google.com This highlights a common strategy where the amino group of one molecule is acylated by the carboxylic acid derivative of another.

| Reaction Type | Typical Reagents | Key Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Alkyl 4-amino-3-bromo-2-methylbenzoate |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Step 1: Anhydrous conditions Step 2: Often at room temperature or with cooling | N-substituted 4-amino-3-bromo-2-methylbenzamide |

Salt Formation.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. wikipedia.org This is a standard acid-base reaction where the acidic proton of the carboxyl group is transferred to the base. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous solution would deprotonate the carboxylic acid to yield sodium 4-amino-3-bromo-2-methylbenzoate.

The formation of salts is a crucial property, often used in purification processes or to improve the solubility of the compound in water. The salts and esters of benzoic acid are generally referred to as benzoates. wikipedia.org The formation of salts with amines is also possible, where the basic amino group of another molecule can accept a proton from the carboxylic acid group, forming an ammonium-carboxylate salt.

Mechanistic Pathways of Intramolecular Interactions.

The specific arrangement of the amino, bromo, methyl, and carboxylic acid groups on the benzene (B151609) ring of this compound gives rise to distinct intramolecular interactions that influence its photophysical properties and solid-state structure.

Photoinduced Intramolecular Charge-Transfer Processes.

Spectroscopic studies on a closely related compound, 4-amino-3-methyl benzoic acid methyl ester (AMBME), reveal the occurrence of photoinduced intramolecular charge-transfer (ICT) processes. ias.ac.in In this phenomenon, upon photoexcitation, an electron is transferred from an electron-donating portion of the molecule to an electron-accepting portion.

In AMBME, the primary amino group (-NH₂) acts as the electron donor, and the aromatic ring system coupled with the electron-withdrawing ester group serves as the acceptor. ias.ac.in This process leads to the formation of a charge-transfer excited state that is more polar than the ground state. A key indicator of this process is the observation of dual fluorescence in polar solvents: a higher-energy band corresponding to the locally excited state and a lower-energy, red-shifted band corresponding to the charge-transfer state. ias.ac.in The significant red-shift in the emission maximum in more polar solvents indicates a substantial charge transfer in the excited state. researchgate.net

While this specific research was conducted on the methyl ester without the bromine atom, the fundamental mechanism is expected to be similar for this compound. The presence of the bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, would further modulate the electronic properties of the aromatic ring and thus influence the efficiency and energy of the ICT process.

| Spectroscopic Feature | Observation in AMBME | Interpretation |

|---|---|---|

| Dual Fluorescence | Observed in polar solvents. ias.ac.in | Indicates two distinct excited states: a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. ias.ac.in |

| Solvent-Dependent Emission | The lower energy emission band shows a significant red-shift with increasing solvent polarity. ias.ac.inresearchgate.net | The ICT state is highly polar and is stabilized by polar solvents, lowering its energy. ias.ac.in |

| Stokes Shift | Increases with solvent polarity. ias.ac.in | Reflects the greater stabilization of the excited ICT state compared to the ground state in polar environments. ias.ac.in |

Hydrogen Bonding Networks in Crystalline and Solution States.

Hydrogen bonding plays a critical role in defining the structure of this compound in both the solid state and in solution.

Crystalline State: In the solid state, carboxylic acids frequently form strong hydrogen-bonded dimers. X-ray crystallographic studies of the analogous compound 4-Amino-3-bromobenzoic acid show that molecules are linked into centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylate groups. nih.govresearchgate.net This interaction forms a characteristic R²₂(8) ring motif. nih.govresearchgate.net

These dimers are further connected into more extensive polymeric networks through other intermolecular hydrogen bonds. nih.govresearchgate.net Additionally, an intramolecular N—H⋯Br hydrogen bond is observed, which forms a five-membered ring. nih.govresearchgate.net Although the 2-methyl group in the title compound might introduce some steric effects, similar hydrogen bonding patterns, particularly the robust carboxylic acid dimer formation, are highly probable in its crystal structure.

Solution State: In solution, the hydrogen bonding behavior is dictated by the solvent. In protic solvents like water or alcohols, the carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors, forming extensive hydrogen bonds with the solvent molecules. learncbse.in This interaction is responsible for the solubility of such compounds in polar, protic media. The solubility in water, however, can be limited by the hydrophobic nature of the substituted benzene ring. learncbse.in In aprotic solvents, the potential for self-association through hydrogen bonding to form dimers, similar to the crystalline state, increases.

| Interaction Type | Description | Observed in (Analog) | Significance |

|---|---|---|---|

| Intermolecular O—H⋯O | Forms centrosymmetric dimers between carboxylic acid groups. nih.govresearchgate.net | Crystalline State | Primary motif defining the crystal packing. nih.govresearchgate.net |

| Intramolecular N—H⋯Br | Forms a five-membered ring within the molecule. nih.govresearchgate.net | Crystalline State | Influences the conformation of the molecule. nih.govresearchgate.net |

| Solute-Solvent H-Bonds | Interactions between -COOH and -NH₂ groups and solvent molecules. learncbse.in | Solution State (Protic Solvents) | Governs solubility and solution-state behavior. learncbse.in |

Derivatives and Analogues of 4 Amino 3 Bromo 2 Methylbenzoic Acid: Synthesis and Academic Significance

Esters of 4-Amino-3-bromo-2-methylbenzoic Acid

The carboxylic acid group of this compound is readily converted into esters, a fundamental transformation in organic synthesis for modifying a compound's physical and chemical properties.

The synthesis of simple alkyl esters, such as methyl and ethyl esters, is a common initial step in the derivatization of carboxylic acids. These esters can be prepared through several standard methods, with Fischer esterification being a widely employed technique. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general reaction is illustrated below:

Figure 1: General scheme for Fischer esterification of this compound.

Figure 1: General scheme for Fischer esterification of this compound.While specific procedural details for the esterification of this compound are not extensively documented in readily available literature, the synthesis of analogous compounds provides a reliable procedural framework. For instance, the synthesis of methyl 4-amino-3-methylbenzoate has been achieved by the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol (B129727) with a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the nitro group and facilitates esterification. Another approach involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride in methanol. Similarly, ethyl 4-amino-3-methylbenzoate has been prepared by treating 3-methyl-4-aminobenzoic acid with ethanol (B145695) in the presence of concentrated hydrochloric acid. ki.se These established methods for structurally related molecules suggest that the methyl and ethyl esters of this compound can be synthesized with high efficiency under similar conditions.

Table 1: Synthesis Methods for Simple Esters of Substituted Aminobenzoic Acids

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | MeOH, 5% Pd/C, H₂ | Methyl 4-amino-3-methylbenzoate |

| 3-Amino-4-methylbenzoic acid | Anhydrous MeOH, SOCl₂ | Methyl 3-amino-4-methylbenzoate |

The synthesis of more complex esters, where the alcohol component contains additional functional groups, allows for the introduction of diverse chemical properties and potential for further reactions. The preparation of such esters typically involves the reaction of an activated form of the carboxylic acid, such as an acid chloride or anhydride (B1165640), with the desired alcohol. This method is often preferred when the alcohol is valuable or sensitive to the harsh conditions of Fischer esterification.

The process would begin with the conversion of this compound to its corresponding acyl chloride, commonly achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can then be treated with a functionalized alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

While specific examples of complex esters derived directly from this compound are not prevalent in the academic literature, this synthetic strategy is a cornerstone of organic chemistry and is broadly applicable for creating a wide array of ester derivatives. The choice of alcohol would dictate the nature of the introduced functional group, which could include alkenes, alkynes, ethers, or other aromatic rings, thereby expanding the chemical space accessible from the parent molecule.

Amides Derived from this compound

The formation of an amide bond is another fundamental transformation of the carboxylic acid group, leading to a class of compounds with distinct chemical properties and biological relevance.

N-substituted amides are synthesized by reacting this compound, or its activated derivatives, with primary or secondary amines. The most common laboratory method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine under mild conditions. A variety of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to its acyl chloride, as described for complex ester synthesis, and subsequently reacted with the desired amine. This is a robust method suitable for a wide range of amines. A patent for a related compound describes the synthesis of N-(4-bromo-2-methylphenyl)butanamide from o-toluidine (B26562) and butyryl chloride, followed by bromination, showcasing a practical industrial approach to N-acylation. google.com

The academic significance of N-substituted amides is vast, as the amide bond is the key linkage in peptides and proteins. Furthermore, many pharmaceuticals and biologically active compounds contain amide functionalities. The synthesis of N-substituted amides from this compound provides a pathway to novel compounds for screening in drug discovery and materials science.

Table 2: Common Reagents for N-Substituted Amide Synthesis

| Method | Activating/Coupling Reagents | Amine |

|---|---|---|

| Acyl Chloride | SOCl₂, Oxalyl Chloride | Primary or Secondary Amine |

Heterocyclic Ring Systems Incorporating the this compound Scaffold

The presence of both an amino group and a carboxylic acid in an ortho relationship (or in a synthetically accessible arrangement) makes this compound a valuable precursor for the synthesis of various heterocyclic ring systems.

While direct cyclization of this compound into a pyrazole (B372694) is not a standard transformation, its structural motifs can be utilized in multi-step syntheses to construct pyrazole-containing compounds. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their wide range of biological activities. google.com

A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Although this compound is not a 1,3-dicarbonyl compound, it can be chemically modified to generate a suitable precursor. For example, the amino group could potentially be diazotized and then reduced to a hydrazine. This hydrazine derivative could then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring.

Another potential route could involve the transformation of the anthranilic acid derivative into a different reactive intermediate. For instance, the amino group could be part of a reaction cascade that ultimately leads to the formation of a heterocyclic ring fused to the existing benzene (B151609) ring. The synthesis of quinazolines and benzodiazepines from anthranilic acid derivatives are well-established examples of such transformations. core.ac.ukdiva-portal.org While specific literature detailing the synthesis of pyrazoles from this particular starting material is scarce, the fundamental principles of heterocyclic chemistry provide a roadmap for its potential use in constructing such ring systems. The academic significance of developing such synthetic routes lies in the potential to create novel, complex molecules with unique three-dimensional structures and potential biological activities.

Benzothiazines and Sulfonamides as Synthetic Scaffolds

The structural framework of this compound, featuring an aminobenzoic acid core, positions it as a valuable precursor for the synthesis of more complex heterocyclic systems. Among these, benzothiazines and sulfonamides are of significant academic and pharmaceutical interest. While specific literature detailing the direct use of this compound is limited, the closely related compound 4-Amino-3-bromobenzoic acid has been explicitly identified as an intermediate in the synthesis of both benzothiazines and sulfonamides. iomcworld.comnih.govresearchgate.net This suggests that the title compound would undergo analogous chemical transformations.

Benzothiazines: These are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazine (B8601807) ring. They are recognized as important scaffolds in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. documentsdelivered.comnih.gov The synthesis of 1,4-benzothiazines often involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. documentsdelivered.comnih.gov An alternative approach, particularly for 4H-3,1-benzothiazin-4-ones, starts from anthranilic acid (2-aminobenzoic acid) derivatives. libretexts.org Given that this compound is a substituted anthranilic acid, it can serve as a foundational block for constructing the benzothiazine skeleton.

Sulfonamides: The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucsb.edu Aromatic amines, such as the one present in this compound, can be readily converted into sulfonamides by reaction with various sulfonyl chlorides. The resulting products incorporate the substituted benzoic acid moiety into a larger sulfonamide structure, allowing for the exploration of new chemical space.

The utility of this precursor can be summarized in the following table:

| Scaffold | Key Functional Group | General Synthetic Precursor | Relevance of this compound |

| Benzothiazine | Fused Benzene and Thiazine Rings | Substituted Anthranilic Acids | Serves as a substituted anthranilic acid building block. |

| Sulfonamide | -SO₂NR₂ | Aromatic Amines | The amino group provides a reactive site for sulfonylation. |

Structure-Activity Relationship (SAR) Studies of Derivatives (Theoretical and Experimental)

A comprehensive Structure-Activity Relationship (SAR) analysis for derivatives of this compound is not extensively documented in publicly available scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule correlates with its biological or chemical activity. Such studies for benzoic acid derivatives, in general, have been used to predict activities and guide the synthesis of new compounds. iomcworld.comresearchgate.net However, specific experimental SAR data for analogues derived from the this compound scaffold are sparse.

Impact of Substituent Modifications on Molecular Properties and Reactivity

While specific experimental studies on a series of derivatives are not available, the impact of the existing substituents on the this compound core can be understood from fundamental principles of organic chemistry. ucsb.eduopenstax.orglibretexts.org The properties and reactivity of the aromatic ring and its functional groups are modulated by the interplay of the electronic and steric effects of the amino, bromo, methyl, and carboxylic acid groups.

Electronic Effects:

Amino Group (-NH₂): This is a strong activating group that donates electron density to the aromatic ring through the resonance effect (+R).

Methyl Group (-CH₃): This is a weak activating group that donates electron density through the inductive effect (+I) and hyperconjugation.

Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. libretexts.org

The acidity of the carboxylic acid is also influenced by these substituents. Electron-withdrawing groups (like -Br and -COOH itself) tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups (-NH₂ and -CH₃) tend to decrease acidity. libretexts.orgopenstax.org

The following table summarizes the expected influence of each substituent:

| Substituent | Electronic Effect | Impact on Ring Reactivity (Electrophilic Substitution) | Expected Impact on Acidity of -COOH |

| -NH₂ (Amino) | Electron Donating (+R > -I) | Activating | Decreases Acidity |

| -Br (Bromo) | Electron Withdrawing (-I > +R) | Deactivating | Increases Acidity |

| -CH₃ (Methyl) | Electron Donating (+I) | Activating | Decreases Acidity |

| -COOH (Carboxyl) | Electron Withdrawing (-R, -I) | Deactivating | N/A (Functional Group) |

Rational Design of Analogs for Specific Chemical or Biological Probes

The rational design of molecules involves the deliberate, structure-based creation of new compounds with a specific purpose, such as inhibiting an enzyme or acting as a fluorescent probe. nih.gov This process often relies on computational modeling and a deep understanding of the target and the SAR of a lead compound.

There are no specific, documented examples in the surveyed literature of the rational design of chemical or biological probes based on the this compound scaffold. The development of such probes would first require the identification of a specific biological target or chemical application, followed by systematic modification of the parent structure to optimize for properties like binding affinity, selectivity, or signaling capability.

Advanced Applications in Organic Synthesis and Material Science Research

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the aromatic ring of 4-Amino-3-bromo-2-methylbenzoic acid makes it a valuable synthon for chemists. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the carboxylic acid group provides a handle for esterification and amidation. Furthermore, the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of a wide array of substituents. This trifecta of reactivity allows for a programmed, stepwise functionalization, enabling the synthesis of intricate molecular architectures.

While direct research on this compound in multicomponent reactions is not extensively documented, the inherent reactivity of its functional groups suggests significant potential. It is plausible that the amino and carboxylic acid moieties could participate in Ugi or Passerini-type reactions, incorporating the brominated and methylated benzene (B151609) core into diverse molecular scaffolds in a single, efficient step.

The structural attributes of this compound make it an ideal candidate for the synthesis of combinatorial libraries. Substituted aminobenzoic acids are widely recognized as valuable scaffolds in medicinal chemistry and drug discovery. By anchoring the molecule to a solid support via its carboxylic acid group, the amino and bromo functionalities can be systematically reacted with a diverse set of building blocks. This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. This strategy is crucial in the early stages of drug development for identifying lead compounds.

Role in the Development of Specialty Chemicals

The unique electronic and structural features of this compound and its derivatives position them as important intermediates in the production of high-performance specialty chemicals.

The primary amino group on the aromatic ring is a key feature for the synthesis of azo dyes. Through diazotization followed by coupling with various aromatic compounds (naphthols, phenols, anilines, etc.), a wide range of colors can be achieved. The presence of the bromo and methyl substituents on the ring can influence the tinctorial properties of the resulting dyes, such as their color, lightfastness, and affinity for different fibers. While specific examples utilizing this compound are not prevalent in public literature, the fundamental principles of dye chemistry strongly support its utility in creating novel chromophores.

There is compelling evidence suggesting the role of compounds structurally related to this compound in agrochemical research. For instance, the closely related compound, 4-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of the insecticide Fluralaner. google.com Additionally, another isomer, 2-Amino-4-bromo-3-methylbenzoic acid, is documented for its use in the synthesis of agrochemicals, including herbicides and pesticides. This indicates that the 4-Amino-3-bromo-2-methylbenzoyl moiety is a valuable pharmacophore in the development of new crop protection agents. The specific combination of substituents in this compound could lead to the discovery of new pesticides with improved efficacy and selectivity.

Polymer and Resin Chemistry Applications

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions. This allows for its incorporation into the backbone of polymers such as polyamides and polyesters. The presence of the bromine atom and the methyl group as side chains can impart unique properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility.

Monomeric Units for Polymer Synthesis

Substituted aminobenzoic acids are a valuable class of monomers for the synthesis of aromatic polyamides (aramids), which are known for their high performance in demanding applications. acs.org The structure of this compound, containing both an amine and a carboxylic acid group, allows it to undergo self-condensation or polycondensation with other monomers to form polyamide chains.

The polymerization process, typically a low-temperature solution polycondensation, involves the reaction of the amino group of one monomer with the activated carboxylic acid group (e.g., an acyl chloride) of another. nih.gov The presence of the methyl and bromo substituents on the aromatic ring introduces specific modifications to the polymer backbone. The methyl group can increase the solubility of the resulting polyamide in organic solvents by disrupting chain packing, while the bulky bromine atom can enhance the polymer's thermal stability and flame-retardant properties. Aromatic polyamides incorporating peptide linkages are also explored as biodegradable materials. nih.gov

Table 1: Representative Polyamides from Amide-Diamine Monomers This interactive table showcases examples of polyamides synthesized using various diamine and dicarboxylic acid monomers, illustrating the resulting properties.

| Polymer Name | Monomers | Yield (%) | Melting Point (°C) |

| Poly[3-acetyl-N-((2S)-3-methyl-1-(4'-(3-methyl-2-(methylamino) butanamido)biphenyl-4-ylamino)-1-oxobutan-2-yl)benzamide] | Diamine 10, Isophthaloyl dichloride | 56.0 | > 300 |

| Poly[3-acetyl-N-((2S)-3-methyl-1-(4-(4-(3-methyl-2-(methylamino)butanamido) phenoxy)phenylamino)-1-oxobutan-2-yl)benzamide] | Diamine 12, Isophthaloyl dichloride | 60.0 | > 300 |

Data sourced from a study on polyamides derived from alanine (B10760859) and valine derivatives. nih.gov

Enhancement of Material Properties through Chemical Design

The incorporation of this compound into a polymer matrix is a deliberate chemical design strategy to enhance material properties. The specific substituents play key roles:

Bromine Atom : The presence of bromine significantly increases the polymer's flame retardancy. Upon combustion, bromine-containing compounds can release radicals that interrupt the chain reactions of combustion in the gas phase. Furthermore, the high atomic mass of bromine increases the density of the material.

Methyl Group : The methyl group introduces a kink in the polymer chain, which can disrupt the close packing that is characteristic of unsubstituted aramids. This disruption often leads to improved solubility in common organic solvents, making the polymer easier to process. It can also influence the glass transition temperature and mechanical flexibility of the material.

Aromatic Backbone : The rigid aromatic ring contributes to high thermal stability and mechanical strength, which are hallmark properties of aramids. acs.org

This multi-functional substitution pattern allows for the fine-tuning of polymer properties, balancing thermal resistance, flame retardancy, processability, and mechanical performance for specialized applications in electronics, aerospace, and automotive industries.

Biochemical Research Probes and Ligand Design

The structural motifs within this compound make it and its derivatives valuable scaffolds for designing biochemical tools. The aminobenzoic acid framework is a common feature in many biologically active molecules and drugs. mdpi.comnih.gov

Chemical Tools for Enzyme Inhibition Studies (Mechanistic Focus)

Derivatives of aminobenzoic acid have been investigated as potential enzyme inhibitors for various targets, including cholinesterases. nih.govresearchgate.net The specific structure of this compound offers several features relevant to mechanistic inhibition studies:

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in an enzyme's active site. This interaction can be highly directional and contribute significantly to binding affinity and selectivity, providing a mechanistic anchor point for the inhibitor.

Carboxylate and Amine Groups : These groups can form hydrogen bonds and salt bridges with amino acid residues in the active site, mimicking the interactions of natural substrates or cofactors. nih.gov

Aromatic Ring : The phenyl ring can engage in π-stacking or hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine within the binding pocket. nih.gov

By systematically modifying this scaffold, researchers can probe the specific interactions that govern inhibitor potency and mechanism. For instance, comparing the inhibitory activity of brominated versus non-brominated analogues can quantify the contribution of halogen bonding to the binding energy. The potency of enzyme inhibitors is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Ligands for Protein Interaction Investigations

As a small molecule with diverse functional groups, this compound is an excellent candidate for use in fragment-based ligand discovery and for investigating protein-ligand interactions. nih.gov Statistical analyses of protein-ligand complexes from the Protein Data Bank (PDB) show that interactions such as hydrophobic contacts, hydrogen bonds, and π-stacking are among the most frequently observed. nih.gov

This compound can effectively probe binding pockets due to its combination of features:

Hydrogen Bond Donors/Acceptors : The carboxylic acid and amino groups can identify and interact with corresponding donor and acceptor sites within a protein.

Hydrophobic Region : The methyl-substituted aromatic ring can map out hydrophobic sub-pockets.

Halogen Bonding Site : The bromine atom allows for the specific exploration of regions capable of forming halogen bonds.

The analysis of how this ligand or its derivatives bind, often through techniques like X-ray crystallography, provides crucial information for the rational design of more potent and selective drugs. The molecule serves as a chemical probe to understand the topology and chemical environment of a protein's active or allosteric sites.

Table 2: Common Non-Covalent Interactions in Protein-Ligand Binding This table outlines the primary interaction types that a ligand like this compound can form within a protein binding site.

| Interaction Type | Functional Group Involved | Example Protein Residue |

| Hydrogen Bond | Amino (-NH2), Carboxyl (-COOH) | Serine, Aspartate, Glutamine |

| Salt Bridge | Carboxyl (-COO⁻), Amino (-NH3⁺) | Lysine, Arginine, Aspartate |

| Hydrophobic Contact | Methyl (-CH3), Phenyl Ring | Leucine, Valine, Phenylalanine |

| π-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromo (-Br) | Carbonyl oxygen of peptide backbone |

Computational and Theoretical Investigations of 4 Amino 3 Bromo 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior and stability of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. For substituted benzoic acids, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometry, electronic properties, and spectroscopic signatures.

A DFT study on a related compound, 3-acetoxy-2-methylbenzoic acid, utilized the B3LYP method to find that the calculated geometric parameters show good agreement with experimental X-ray data. jocpr.com Such studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its ability to participate in electronic transitions. jocpr.com For aromatic systems like 4-Amino-3-bromo-2-methylbenzoic acid, the HOMO is generally distributed over the electron-rich benzene (B151609) ring and the amino group, while the LUMO is often localized on the electron-withdrawing carboxylic acid group and the regions influenced by the electronegative bromine atom. The substituent groups (-NH₂, -Br, -CH₃) significantly influence the electron density distribution and the energies of these orbitals.

Hartree-Fock (HF) Level Computations

Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, description of the electronic structure compared to more advanced methods that include electron correlation. HF computations are often used as a starting point for more complex calculations. researchgate.net In studies of complex organic molecules, HF methods can be used alongside DFT to compare and validate findings concerning molecular geometry and electronic properties. jocpr.com For instance, in the analysis of substituted phenols, both DFT and HF techniques have been used to derive the optimal molecular geometry and analyze frontier orbitals.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which is vital for understanding a molecule's physical properties and biological activity.

Prediction of Stable Conformations and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-C bond connecting the carboxylic group to the ring and the C-N bond of the amino group—allows for multiple spatial arrangements, or conformations. The orientation of the carboxylic acid group relative to the benzene ring is a primary determinant of conformational stability. Computational studies on substituted benzoic acids often reveal that the planar conformation, where the carboxylic group is coplanar with the benzene ring, is the most stable due to favorable π-conjugation. However, steric hindrance from ortho-substituents, such as the methyl group in this case, can force the carboxylic group out of the plane, leading to a higher energy, non-planar conformation. The energy landscape, determined by rotating the key dihedral angles and calculating the corresponding energy, can identify the global minimum energy conformation and the energy barriers between different stable forms.

Analysis of Intramolecular Interactions

Intramolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond can potentially form between the amino group (-NH₂) and the bromine atom (-Br), or between the amino group and the carbonyl oxygen of the carboxylic acid group, depending on the rotational conformation. Such interactions can lock the molecule into a more rigid, planar structure. The presence and strength of these hydrogen bonds are typically analyzed using computational methods that can calculate bond distances, angles, and electron density distributions, such as Natural Bond Orbital (NBO) analysis. jocpr.com

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate a molecule's structure with its biological activity or physical properties.

These descriptors can be calculated from the molecular structure using computational software and are broadly categorized. For this compound, key descriptors would include:

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic nature of the molecule. Examples include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges on the amino, bromo, and carboxyl functional groups. jocpr.com These descriptors are critical for understanding how the molecule might interact with biological targets.

Topological Descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molar refractivity, and polar surface area (PSA). The amino and carboxylic acid groups contribute to polarity, while the bromine and methyl groups affect lipophilicity.

The values of these descriptors are essential for building predictive models in drug discovery and materials science.

| Category | Descriptor Example | Relevance for this compound |

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. jocpr.com |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | |

| Partial Atomic Charges | Reveals sites susceptible to electrophilic or nucleophilic attack. | |

| Steric/Topological | Molecular Volume | Relates to the size of the molecule and how it fits into a receptor site. |

| Molar Refractivity | Describes molecular polarizability and dispersion forces. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity, affecting membrane permeability and absorption. |

| Polar Surface Area (PSA) | Estimates the surface area contributed by polar atoms, correlating with transport properties. |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong indicator of a molecule's ability to permeate cell membranes. For this compound, the computed TPSA is 63.3 Ų. nih.gov This value is derived from the contributions of the amino (-NH2) and carboxylic acid (-COOH) groups, which are the primary polar regions of the molecule. A TPSA in this range suggests the molecule may have moderate cell permeability.

Partition Coefficient (LogP)

The partition coefficient, expressed as its logarithm (LogP), measures the lipophilicity or hydrophobicity of a compound. It describes the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. A higher LogP value indicates greater lipophilicity. The computed XLogP3-AA value for this compound is 1.5. nih.gov This value suggests that the compound has a relatively balanced character between hydrophilicity and lipophilicity, influenced by the polar amino and carboxyl groups and the nonpolar methyl group and benzene ring.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding capability is a critical factor in molecular interactions, including receptor binding and solubility. This is quantified by counting the number of hydrogen bond donors and acceptors in a molecule. This compound has 2 hydrogen bond donors , originating from the two hydrogen atoms of the primary amine group and the hydrogen of the carboxylic acid group. nih.gov The molecule possesses 3 hydrogen bond acceptors , which include the nitrogen atom of the amine group and the two oxygen atoms of the carboxylic acid group. nih.gov

| Property | Computed Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.3 Ų | nih.gov |

| Partition Coefficient (XLogP3-AA) | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic structure. ijtsrd.comnih.gov

Calculated Vibrational Frequencies (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)). ijtsrd.comnih.gov The resulting computed spectrum provides a set of vibrational modes, each with a specific frequency and intensity for both Infrared (IR) and Raman activity. ijtsrd.com

These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The assignments of vibrational modes are based on the potential energy distribution (PED). ijtsrd.com

Expected Vibrational Modes for this compound:

O-H Stretch: A broad band is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the carboxylic acid dimer hydrogen bonding.

N-H Stretch: The amino group would exhibit symmetric and asymmetric stretching vibrations, usually appearing in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching modes are anticipated around 3000-3100 cm⁻¹, while the methyl group C-H stretch would appear around 2850-2960 cm⁻¹.

C=O Stretch: A very strong absorption in the IR spectrum is expected for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹. This band is also prominent in the Raman spectrum. ijtsrd.com

C-N and C-Br Stretch: Vibrations involving the carbon-nitrogen and carbon-bromine bonds would be found at lower frequencies in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

|---|---|---|

| -COOH | O-H Stretch | ~2500-3300 |

| -NH₂ | N-H Asymmetric & Symmetric Stretch | ~3300-3500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| -CH₃ | C-H Stretch | ~2850-2960 |

| -COOH | C=O Stretch | ~1680-1710 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| -COOH | C-O Stretch / O-H Bend | ~1210-1440 |

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr Calculations are often performed in a simulated solvent to better mimic experimental conditions. dergipark.org.tr

The predicted chemical shifts for the protons and carbons in this compound are influenced by the electronic effects of its substituents:

-COOH group: This electron-withdrawing group deshields the nearby aromatic protons and carbons, shifting their signals downfield.